Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-hydroxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-6-methylpyrazine-2-carboxylate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylpyrazine: A related compound with similar structural features but lacking the ester and hydroxyl groups.
3-Hydroxy-2-methylpyrazine: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another pyrazine derivative with different substituents and biological activities.
Uniqueness
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and hydroxyl groups make it versatile for various chemical reactions and applications, setting it apart from other similar compounds.
Biological Activity
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a pyrazine derivative that has gained attention for its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, anti-inflammatory effects, and relevant research findings.
- Molecular Formula : C8H9N2O3
- Molecular Weight : 181.17 g/mol
- Structural Characteristics : The compound features a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the pyrazine ring, which contribute to its biological reactivity.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against various phosphatases, which play crucial roles in cellular signaling pathways. The inhibition of these enzymes can modulate downstream effects related to cell growth and differentiation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro experiments demonstrated that this compound can significantly reduce the proliferation of several cancer cell lines. For instance, it was found to inhibit the growth of human leukemia K562 cells with an IC50 value of approximately 25 μM .
- Induction of Apoptosis : The compound has been linked to increased apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored:
- Cytokine Modulation : Research indicates that this compound may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation . This effect could be beneficial in treating chronic inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits phosphatase activity | |
Anticancer | Reduces proliferation in K562 cells | |
Induces apoptosis | ||
Anti-inflammatory | Downregulates TNF-alpha and IL-6 |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to significant tumor size reduction compared to control groups. These findings support its potential application in cancer therapy .
- Inflammation Models : Experimental models of arthritis treated with this compound exhibited reduced swelling and inflammatory markers, indicating its therapeutic potential in inflammatory diseases .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-methyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)9-4-5(2)10-6/h4H,3H2,1-2H3,(H,9,11) |
InChI Key |
CVOUZXIUDQVWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CNC1=O)C |
Origin of Product |
United States |
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